molecular formula C13H21N5 B11742680 1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11742680
M. Wt: 247.34 g/mol
InChI Key: LBSNPUHKRPFTRG-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a strong base like sodium hydride.

    Substitution: The final step involves the substitution of the hydrogen atom at the 5-position of the pyrazole ring with the desired substituent, such as the propan-2-yl group, using appropriate reagents and catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the substituents on the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the propan-2-yl substituent, resulting in different chemical and biological properties.

    1-methyl-3-ethyl-1H-pyrazol-5-amine: Similar structure but with different substituent positions, affecting its reactivity and applications.

    1-ethyl-3-methyl-4-nitro-1H-pyrazol-5-amine:

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-13(8-11(4)16-17)14-9-12-6-7-15-18(12)10(2)3/h6-8,10,14H,5,9H2,1-4H3

InChI Key

LBSNPUHKRPFTRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=NN2C(C)C

Origin of Product

United States

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